molecular formula C7H11F4NO2 B1459862 [1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid CAS No. 1803590-29-5

[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid

Cat. No.: B1459862
CAS No.: 1803590-29-5
M. Wt: 217.16 g/mol
InChI Key: TXLXINQRJSYVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid: is a compound with the molecular formula C5H10FN.C2HF3O2 and a molecular weight of 217.16 g/mol It is a salt formed by the combination of [1-(fluoromethyl)cyclopropyl]methanamine and trifluoroacetic acid

Preparation Methods

The synthesis of [1-(fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of cyclopropylmethanamine with a fluorinating agent to introduce the fluoromethyl group. The resulting [1-(fluoromethyl)cyclopropyl]methanamine is then reacted with trifluoroacetic acid to form the desired salt . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Chemical Reactions Analysis

[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The trifluoroacetic acid component can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar compounds to [1-(fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid include other fluorinated amines and cyclopropyl derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. For example:

The uniqueness of this compound lies in its combination of a cyclopropyl ring, a fluoromethyl group, and trifluoroacetic acid, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.C2HF3O2/c6-3-5(4-7)1-2-5;3-2(4,5)1(6)7/h1-4,7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXINQRJSYVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CF.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-29-5
Record name [1-(fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid
Reactant of Route 2
[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid
Reactant of Route 3
[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid
Reactant of Route 4
[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid
Reactant of Route 5
[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid
Reactant of Route 6
[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.